molecular formula C18H18N2O3 B5641501 N-(3-furylmethyl)-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

N-(3-furylmethyl)-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B5641501
M. Wt: 310.3 g/mol
InChI Key: BMRMDIVQLDIPRQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals with a base structure of quinoline or its derivatives, which are known for their versatile applications in pharmaceuticals due to their significant biological activities. The specific compound shares structural similarities with quinolin-4(1H)-one derivatives, often synthesized for their potential therapeutic uses.

Synthesis Analysis

Synthesis of quinoline derivatives typically involves cyclization reactions, starting from various substrates like 2-aminobenzophenones or via the Sonogashira cross-coupling of relevant halides and terminal alkynes. For example, Durgadas et al. (2013) synthesized a related compound using a Sonogashira cross-coupling reaction, highlighting the versatility of this method in forming complex quinoline structures (Durgadas, Mukkanti, & Pal, 2013).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including spectroscopic and computational methods, often reveals the presence of intramolecular charge transfer, as indicated in studies by El-Azab et al. (2016), where DFT calculations were used to understand the vibrational spectroscopy and molecular docking of a similar quinoline derivative (El-Azab et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often aim at introducing or modifying functional groups that affect their biological activity. For instance, iodine-mediated cyclization has been employed to synthesize isoquinolin-1-ylidene acetamides, showcasing the reactivity of quinoline structures under various conditions (Kobayashi et al., 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystallinity, are crucial for their pharmaceutical applications. These properties are determined by the molecular structure and substitution patterns on the quinoline core.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including antibacterial, antifungal, and anticancer activities. The presence of specific functional groups influences their reactivity and interaction with biological targets. For example, derivatives with acetamide groups have shown potential as antimicrobial and anticancer agents, as demonstrated in various studies (Elfekki et al., 2014; Ramírez et al., 2020).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-methyl-2-(2-methyl-4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-9-17(21)15-5-3-4-6-16(15)20(13)11-18(22)19(2)10-14-7-8-23-12-14/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRMDIVQLDIPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(C)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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